molecular formula C19H20N2O4 B2486004 N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide CAS No. 1226442-50-7

N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide

Cat. No. B2486004
CAS RN: 1226442-50-7
M. Wt: 340.379
InChI Key: FYAKMPFWDLOKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a class of organic compounds known for their intricate molecular structures and diverse chemical properties. Such compounds are synthesized through multi-step organic reactions, often involving heterocyclic chemistry, and have significant potential in medicinal chemistry due to their complex interactions with biological systems.

Synthesis Analysis

The synthesis of similar complex molecules often involves the formation of heterocycles, utilizing strategies such as cyclization reactions under acidic or basic conditions, and alkylation reactions with specific halo compounds (El-Essawy & Rady, 2011). These methodologies are crucial for constructing the core structure of the molecule, enabling further functionalization.

Molecular Structure Analysis

The detailed molecular structure of complex compounds is often elucidated through single-crystal X-ray analysis, which reveals absolute configurations and helps in understanding the molecule's stereochemistry (Kakigami et al., 1998). This information is critical for assessing the compound's potential interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve various reactions, including electrophilic substitution and cycloaddition, leading to a diverse set of derivatives with different chemical properties (Aleksandrov & El’chaninov, 2017). These reactions are pivotal for the functional diversification of the molecule.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, provide insight into the compound's behavior in different environments and its stability. These properties are influenced by the compound's molecular structure and can affect its application in scientific research.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, define the compound's utility in synthetic chemistry and potential biological applications. Studies on related compounds, like the synthesis and reactivity of benzofuran derivatives, shed light on mechanisms and conditions that could apply to this compound (Sanad & Mekky, 2018).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the versatility of enaminones and other related compounds in synthesizing novel heterocyclic structures. For example, the study by Sanad and Mekky (2018) highlights the use of enaminone incorporating a dibromobenzofuran moiety as a precursor for novel azines and azolotriazines, indicating the potential for creating diverse chemical structures which may include compounds similar to the one (Sanad & Mekky, 2018).

Biological Activity Exploration

Compounds with complex structures like the one mentioned often undergo studies to discover their biological activities. For instance, compounds synthesized from similar chemical structures have been evaluated for their antibacterial properties as shown in research by Palkar et al. (2017), where novel analogs demonstrated promising antibacterial activity, suggesting that compounds with intricate structures could hold significant therapeutic potential (Palkar et al., 2017).

Agonistic Activity on Receptors

Another study by Wishka et al. (2006) identified a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, indicating the potential of structurally complex compounds in modulating receptor activity, which could be relevant for cognitive deficit treatments in conditions like schizophrenia (Wishka et al., 2006).

properties

IUPAC Name

N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-18(17-5-3-10-24-17)20-13-6-7-16-15(12-13)19(23)21-9-2-1-4-14(21)8-11-25-16/h3,5-7,10,12,14H,1-2,4,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAKMPFWDLOKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.